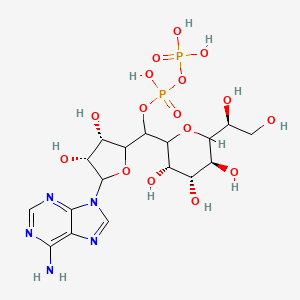
Adenosine 5'-diphosphate-glycero-mannoheptose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate-glycero-mannoheptose: is a nucleotide-linked sugar compound that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. This compound is involved in the formation of the inner core of lipopolysaccharides, which are essential components of the bacterial outer membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of adenosine 5’-diphosphate-glycero-mannoheptose typically involves the isolation from bacterial cultures. For instance, it can be isolated from heptose transferase-less mutants of Salmonella minnesota and Shigella sonnei. The bacteria are cultivated in a fermentor, and the cells are harvested in the late exponential phase. The nucleotides are then extracted using cold perchloric acid and separated using paper chromatography .
Industrial Production Methods: The use of advanced chromatography techniques ensures the isolation of pure nucleotide-linked heptoses .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-diphosphate-glycero-mannoheptose undergoes various chemical reactions, including epimerization and enzymatic transformations. One notable reaction is the transformation of ADP-D-glycero-D-mannoheptose to ADP-L-glycero-D-mannoheptose via the action of ADP-D-glycero-D-mannoheptose-6-epimerase .
Common Reagents and Conditions: The reactions involving adenosine 5’-diphosphate-glycero-mannoheptose often require specific enzymes, such as heptose transferases and epimerases. These reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products: The major products formed from the reactions of adenosine 5’-diphosphate-glycero-mannoheptose include various epimers and derivatives that are incorporated into the lipopolysaccharide structure of bacteria .
Scientific Research Applications
Chemistry: In chemistry, adenosine 5’-diphosphate-glycero-mannoheptose is used as a model compound to study nucleotide-sugar interactions and the biosynthesis of complex carbohydrates .
Biology: In biological research, this compound is essential for understanding the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It serves as a substrate for heptose transferases, which are crucial for the assembly of the bacterial outer membrane .
Medicine: In medicine, adenosine 5’-diphosphate-glycero-mannoheptose is studied for its role in bacterial pathogenesis. Understanding its biosynthesis and function can lead to the development of novel antibiotics targeting the lipopolysaccharide biosynthesis pathway .
Industry: In the industrial sector, this compound can be used in the production of bacterial lipopolysaccharides for research and diagnostic purposes .
Mechanism of Action
Adenosine 5’-diphosphate-glycero-mannoheptose exerts its effects by serving as a substrate for heptose transferases, which incorporate it into the lipopolysaccharide structure of Gram-negative bacteria. The molecular targets include various enzymes involved in the biosynthesis pathway, such as heptose transferases and epimerases. These enzymes catalyze the transfer and modification of the heptose moiety, leading to the formation of the inner core of lipopolysaccharides .
Comparison with Similar Compounds
Adenosine 5’-diphosphate-glucose: Another nucleotide-linked sugar involved in carbohydrate biosynthesis.
Adenosine 5’-diphosphate-ribose: A compound involved in cellular signaling and metabolism.
Uniqueness: Adenosine 5’-diphosphate-glycero-mannoheptose is unique due to its specific role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Unlike other nucleotide-linked sugars, it is directly involved in the formation of the inner core of lipopolysaccharides, making it essential for bacterial outer membrane integrity and function .
Properties
CAS No. |
80186-87-4 |
|---|---|
Molecular Formula |
C17H27N5O16P2 |
Molecular Weight |
619.4 g/mol |
IUPAC Name |
[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]methyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H27N5O16P2/c18-15-5-16(20-2-19-15)22(3-21-5)17-10(29)9(28)13(36-17)14(37-40(33,34)38-39(30,31)32)12-8(27)6(25)7(26)11(35-12)4(24)1-23/h2-4,6-14,17,23-29H,1H2,(H,33,34)(H2,18,19,20)(H2,30,31,32)/t4-,6-,7-,8-,9-,10+,11?,12?,13?,14?,17?/m0/s1 |
InChI Key |
ZLCOQKCHOKULQU-QRPVWZTISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)C(C4[C@H]([C@H]([C@@H](C(O4)[C@H](CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C4C(C(C(C(O4)C(CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















